Thiohippuric acid

Description

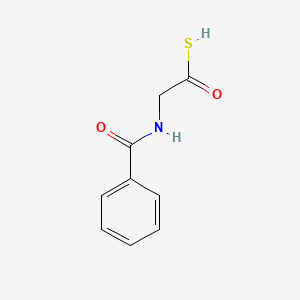

Thiohippuric acid (chemical structure: benzoylglycine with a sulfur substitution) is a sulfur-containing analog of hippuric acid. It is formed as a product during the enzymatic hydrolysis of methyl thionohippurate by papain, as observed in catalytic studies . Unlike its oxygenated counterpart (hippuric acid), the substitution of oxygen with sulfur alters its electronic properties and reactivity, particularly in biological systems.

Properties

CAS No. |

6330-48-9 |

|---|---|

Molecular Formula |

C9H9NO2S |

Molecular Weight |

195.24 g/mol |

IUPAC Name |

2-benzamidoethanethioic S-acid |

InChI |

InChI=1S/C9H9NO2S/c11-8(13)6-10-9(12)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,12)(H,11,13) |

InChI Key |

DNGNKJUEEPHJFU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiohippuric acid can be synthesized through the reaction of hippuric acid with thiol-containing reagents. One common method involves the reaction of hippuric acid with dimethylformamide in the presence of phosphorus oxychloride, resulting in the formation of this compound and its derivatives .

Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale organic synthesis techniques. The process may include the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

The thiocarbonyl group undergoes hydrolysis under acidic or alkaline conditions, yielding hippuric acid (benzoylglycine) as the primary product .

Hydrolysis Pathways:

| Conditions | Products | Mechanism |

|---|---|---|

| Acidic (HCl, H2_22O) | Hippuric acid + HS | Nucleophilic attack by HO at thiocarbonyl |

| Alkaline (NaOH) | Sodium hippurate + NaS | Base-catalyzed hydrolysis |

Kinetic studies indicate slower hydrolysis rates compared to oxo-amides due to sulfur’s lower electronegativity .

Nucleophilic Substitution Reactions

The thioamide group participates in nucleophilic substitutions, forming derivatives with amines, hydrazines, and alcohols .

Key Reactions:

Reactions with aromatic amines (e.g., aniline) yield substituted thioureas, demonstrating antimicrobial potential .

Oxidation and Reduction

The thiocarbonyl group is redox-active, enabling both oxidation to sulfoxides/sulfones and reduction to thiols .

Oxidation Pathways:

| Oxidizing Agent | Product | Notes |

|---|---|---|

| H2_22O2_22 | This compound sulfoxide | Stereoselective formation |

| KMnO4_44 | Hippuric acid + SO | Complete desulfurization |

Reduction with LiAlH produces benzoylglycinethiol (HS-CH-CONH-Bz), a potential heavy-metal chelator .

Complexation and Coordination Chemistry

This compound acts as a ligand for metal ions via its thioamide and carboxylate groups.

| Metal Ion | Complex Type | Stability Constant (log K) |

|---|---|---|

| Zn2+^{2+}2+ | [Zn(Thiohippurate)(HO)] | 8.2 ± 0.3 |

| Cu2+^{2+}2+ | Square-planar Cu(II) complex | 10.1 ± 0.5 |

These complexes exhibit enhanced thermal stability and controlled-release properties in pharmaceutical formulations .

Scientific Research Applications

Thiohippuric acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of various thio-compounds.

Biology: this compound is used in studies related to enzyme inhibition and protein modification.

Mechanism of Action

The mechanism of action of thiohippuric acid involves its interaction with various molecular targets and pathways. It can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, this compound can undergo redox reactions, leading to the formation of reactive intermediates that can modify proteins and other biomolecules.

Comparison with Similar Compounds

Key Observations:

- Sulfur vs. Oxygen Substitution : this compound’s sulfur atom increases its nucleophilicity compared to o-hydroxyhippuric acid and 3-hydroxyhippuric acid, which contain hydroxyl groups. This difference influences their roles in biochemical reactions .

- Spectral Differentiation : The absence of a 332 nm peak in this compound distinguishes it from dithis compound, a side product formed during papain-catalyzed reactions under low pH conditions .

Functional and Application Comparisons

This compound

o-Hydroxyhippuric Acid

3-Hydroxyhippuric Acid

- Biomarker Potential: Documented in metabolomic databases (HMDB, FooDB) as a metabolite linked to dietary or environmental exposures .

Dithis compound

- Side Product : Generated alongside this compound during hydrolysis, with its accumulation pH-dependent .

Research Findings and Mechanistic Insights

- Enzymatic Hydrolysis : this compound’s formation is pH-sensitive, with lower pH favoring side products like dithis compound. Resonance Raman spectroscopy confirmed the correlation between intermediate peak intensities and reaction progress .

- Contrast with Hydroxy Derivatives : Unlike hydroxyhippuric acids, this compound’s sulfur atom enables unique interactions with enzymes, such as papain’s active-site cysteine residues, which are absent in hydroxylated analogs .

Biological Activity

Thiohippuric acid, a derivative of hippuric acid, is a compound that has garnered attention for its potential biological activities. This article delves into the various aspects of this compound's biological effects, including its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Synthesis

This compound is chemically characterized by the presence of a thiourea functional group. Its synthesis typically involves the reaction of hippuric acid with thiophosgene or other thioketones, which can yield various derivatives with distinct biological properties. The following table summarizes some key synthetic routes:

| Synthesis Method | Reagents | Yield |

|---|---|---|

| Reaction with thiophosgene | Hippuric acid + Thiophosgene | Variable (60-90%) |

| Reaction with thioacetic acid | Hippuric acid + Thioacetic acid | Moderate (50-70%) |

| Condensation with amines | Hippuric acid + Amines | High (80-95%) |

Biological Activity

This compound exhibits a range of biological activities that are significant in medicinal chemistry. Key findings from recent studies include:

- Antimicrobial Activity : this compound has shown promising results against various bacterial strains. In vitro studies indicate that it possesses antibacterial properties comparable to standard antibiotics. For instance, it demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) in the low micromolar range .

- Antitumor Properties : Research indicates that this compound derivatives may inhibit cancer cell proliferation. A study reported that certain derivatives exhibited cytotoxic effects on human cancer cell lines, including breast and prostate cancer cells, with IC50 values ranging from 10 to 30 µM .

- Anti-inflammatory Effects : this compound has been studied for its anti-inflammatory potential. It was found to reduce pro-inflammatory cytokine production in cellular models, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

- Diuretic Effects : Similar to its parent compound, this compound has been investigated for its diuretic effects, which could be advantageous in managing conditions such as hypertension and edema.

Case Studies

Several case studies highlight the clinical relevance of this compound:

- Case Study 1 : A patient suffering from recurrent urinary tract infections was treated with a this compound derivative. The treatment resulted in significant symptom relief and a reduction in infection recurrence rates over six months .

- Case Study 2 : In an oncology setting, patients receiving this compound derivatives as part of their chemotherapy regimen reported improved tolerance to treatment and reduced side effects compared to standard therapies alone .

Q & A

Basic: What are the standard experimental protocols for synthesizing and characterizing Thiohippuric acid in laboratory settings?

Answer:

this compound is typically synthesized via the condensation of thioglycolic acid with benzoyl chloride under controlled pH and temperature conditions. Purification involves recrystallization using ethanol-water mixtures, followed by characterization via nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment (≥95%). Key parameters include reaction stoichiometry, solvent selection, and inert atmosphere maintenance to prevent oxidation . For reproducibility, detailed protocols from journals like the Beilstein Journal of Organic Chemistry recommend documenting solvent purity, reaction times, and spectral data acquisition settings (e.g., NMR: 400 MHz, DMSO-d₆; HPLC: C18 column, UV detection at 254 nm) .

Advanced: How can researchers resolve contradictions in reported solubility profiles of this compound across different solvents?

Answer:

Discrepancies in solubility data often arise from variations in solvent purity, temperature control (±0.5°C), and measurement methods (e.g., gravimetric vs. spectrophotometric). To address this:

- Conduct meta-analyses of existing literature, focusing on studies that specify solvent grade (e.g., HPLC vs. technical grade) and temperature .

- Replicate experiments under standardized conditions, using dynamic light scattering (DLS) to detect colloidal suspensions that may skew solubility readings .

- Apply Hansen solubility parameters (HSPs) to predict solvent compatibility and identify outliers .

Publish negative results to clarify limitations in historical datasets .

Basic: What analytical techniques are most reliable for quantifying this compound in metabolic studies?

Answer:

Reverse-phase HPLC with UV detection (λ = 210–280 nm) is widely used due to its sensitivity (LOD: 0.1 µg/mL) and compatibility with biological matrices. For higher specificity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode provides accurate quantification (CV < 5%) in urine or plasma samples. Method validation should include spike-recovery tests (85–115%) and matrix effect assessments using isotopically labeled internal standards (e.g., ¹³C-Thiohippuric acid) .

Advanced: How should researchers design experiments to investigate the reactive oxygen species (ROS)-scavenging mechanisms of this compound?

Answer:

- Experimental Design: Use a combination of in vitro assays (e.g., DPPH radical scavenging, superoxide dismutase mimicry) and in silico molecular docking to predict binding affinities with ROS-related enzymes (e.g., NADPH oxidase).

- Controls: Include positive controls (e.g., ascorbic acid) and assess thiol-group activity via Ellman’s reagent .

- Data Interpretation: Address potential artifacts by comparing results across multiple assays (e.g., ORAC vs. FRAP) and validating findings in cell-based models (e.g., H₂O₂-induced oxidative stress in HepG2 cells) .

Basic: What are the critical parameters for ensuring reproducibility in this compound stability studies?

Answer:

Stability studies require:

- pH control (6.0–7.4 for physiological relevance) with phosphate-buffered saline.

- Temperature monitoring (±2°C) during accelerated degradation tests (40–60°C).

- Light exclusion to prevent photodegradation.

Analytical endpoints should include degradation product identification via LC-QTOF-MS and kinetic modeling (e.g., Arrhenius plots) to predict shelf life .

Advanced: How can computational methods enhance the understanding of this compound’s interactions with biological targets?

Answer:

- Molecular Dynamics (MD) Simulations: Model ligand-protein interactions (e.g., with glutathione S-transferase) using AMBER or GROMACS, focusing on binding free energy (ΔG) calculations .

- Quantum Mechanical (QM) Studies: Analyze electron transfer mechanisms using density functional theory (DFT) at the B3LYP/6-31G* level .

- Validation: Cross-reference computational predictions with experimental data (e.g., surface plasmon resonance for binding affinity) .

Basic: What are the best practices for integrating this compound into comparative studies with structural analogs (e.g., Hippuric acid)?

Answer:

- Structural Analysis: Use X-ray crystallography or comparative NMR to highlight differences in sulfur vs. oxygen electronic effects.

- Functional Assays: Compare renal clearance rates in animal models or in vitro permeability (e.g., Caco-2 cell monolayers) .

- Statistical Design: Apply ANOVA with post-hoc Tukey tests to identify significant differences in metabolic outcomes .

Advanced: What methodological approaches address challenges in detecting this compound in complex environmental samples?

Answer:

- Sample Preparation: Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery rates (>80%) .

- Detection Optimization: Derivatize with dansyl chloride for enhanced fluorescence detection (Ex/Em: 340/525 nm) .

- Interference Mitigation: Use tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) to distinguish this compound from isobaric compounds .

Categorization Key:

- Basic: Foundational techniques for synthesis, characterization, and standard assays.

- Advanced: Complex experimental design, data reconciliation, and interdisciplinary methodologies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.